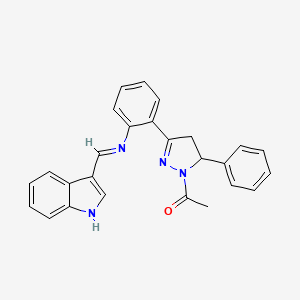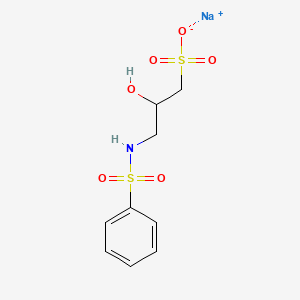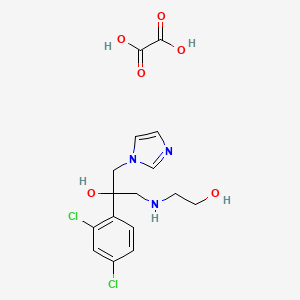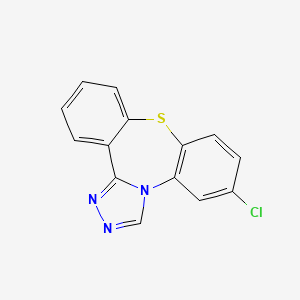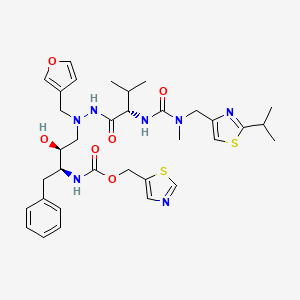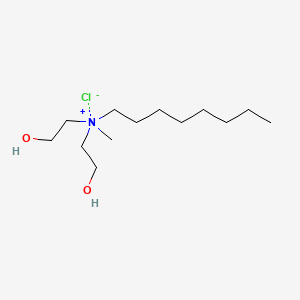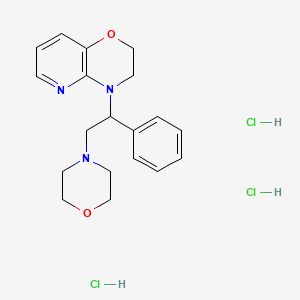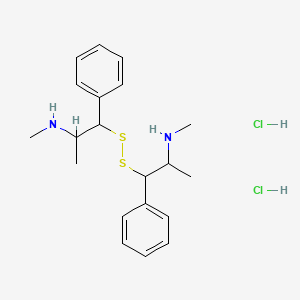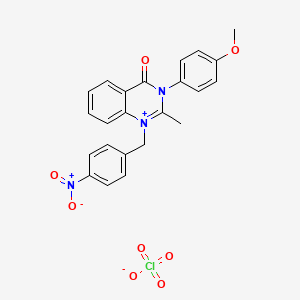
Quinazolinium, 3,4-dihydro-3-(4-methoxyphenyl)-2-methyl-1-((4-nitrophenyl)methyl)-4-oxo-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is a complex organic compound that belongs to the quinazolinonium family This compound is characterized by its unique structure, which includes a nitrobenzyl group, a methoxyphenyl group, and a quinazolinonium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate typically involves multiple steps. The initial step often includes the formation of the quinazolinonium core, followed by the introduction of the nitrobenzyl and methoxyphenyl groups. Common reagents used in these reactions include nitrobenzyl chloride, methoxyphenyl boronic acid, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted quinazolinonium compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress. The methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity. The quinazolinonium core can intercalate with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Nitrobenzyl)-2-methyl-3-phenyl-4(3H)-quinazolinonium perchlorate: Lacks the methoxy group, which may affect its biological activity.
1-(4-Nitrobenzyl)-2-methyl-3-(4-hydroxyphenyl)-4(3H)-quinazolinonium perchlorate: Contains a hydroxy group instead of a methoxy group, influencing its reactivity and solubility.
1-(4-Nitrobenzyl)-2-methyl-3-(4-chlorophenyl)-4(3H)-quinazolinonium perchlorate:
Uniqueness
1-(4-Nitrobenzyl)-2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinonium perchlorate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
92944-93-9 |
|---|---|
Molekularformel |
C23H20ClN3O8 |
Molekulargewicht |
501.9 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-2-methyl-1-[(4-nitrophenyl)methyl]quinazolin-1-ium-4-one;perchlorate |
InChI |
InChI=1S/C23H20N3O4.ClHO4/c1-16-24(15-17-7-9-19(10-8-17)26(28)29)22-6-4-3-5-21(22)23(27)25(16)18-11-13-20(30-2)14-12-18;2-1(3,4)5/h3-14H,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YSZJVWBUYBENKU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


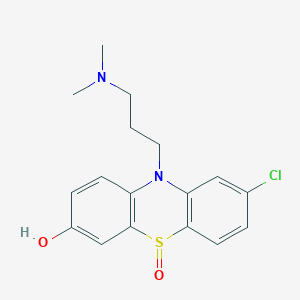
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

